Product packaging for 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane(Cat. No.:CAS No. 1419101-28-2)

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane

Katalognummer: B1403485
CAS-Nummer: 1419101-28-2
Molekulargewicht: 227.3 g/mol
InChI-Schlüssel: LHIOOQPXWZFIEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is a nitrogen-rich bicyclic scaffold characterized by three nitrogen atoms at positions 3, 7, and 9, with a tert-butyloxycarbonyl (Boc) protecting group at the 9th position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) due to its stability and reactivity . Its CAS number is 868407-41-4, and it is synthesized via dimerization of α,β-unsaturated carbonyl compounds with alkylamines under microwave or ultrasound platforms . The Boc group enhances solubility and protects the amine during synthetic modifications, making it critical for drug development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O2 B1403485 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane CAS No. 1419101-28-2

Eigenschaften

IUPAC Name

tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIOOQPXWZFIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triamine with a diester in the presence of a base, followed by Boc protection of the resulting triazabicyclononane . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of bicyclo[3.3.1]nonane, including 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane, exhibit potential as anticancer agents. The bicyclic structure allows for interactions with biological targets associated with cancer progression. For instance, studies have shown that modifications to the bicyclo framework can enhance activity against various cancer cell lines by acting as potent inhibitors of key enzymes involved in tumor growth and metastasis .

1.2 Neuropharmacology

The compound has been identified as a useful scaffold for developing drugs targeting neurodegenerative diseases and psychotic disorders. Its derivatives can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in the treatment of conditions like schizophrenia and depression .

1.3 Anti-inflammatory Properties

This compound derivatives have been reported to act as antagonists of chemokine receptors (e.g., CCR-1), which play a role in inflammatory processes . This suggests potential applications in developing anti-inflammatory drugs.

Synthetic Applications

2.1 Synthetic Intermediates

The compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its unique structural features facilitate the synthesis of complex organic compounds through reactions such as cyclization and functional group transformations .

2.2 Asymmetric Catalysis

Recent studies highlight the use of bicyclo[3.3.1]nonane derivatives in asymmetric catalysis, where they can act as chiral ligands or catalysts to promote enantioselective reactions . This application is critical for synthesizing pharmaceuticals with specific stereochemical configurations.

Data Tables

Application Area Description References
Anticancer ActivityInhibitors targeting cancer cell growth via enzyme interaction
NeuropharmacologyModulates neurotransmitter receptors for treating psychiatric disorders
Anti-inflammatory EffectsAntagonists of chemokine receptors involved in inflammation
Synthetic IntermediatesFacilitates synthesis of complex organic compounds
Asymmetric CatalysisActs as chiral ligands for enantioselective reactions

Case Studies

Case Study 1: Anticancer Research
A study investigated the anticancer properties of various triazabicyclo derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .

Case Study 2: Neuropharmacological Applications
Another research focused on the neuropharmacological effects of derivatives derived from this compound, revealing their potential as dopamine receptor antagonists with implications for treating schizophrenia and Parkinson's disease .

Case Study 3: Synthesis and Catalysis
A recent publication highlighted innovative synthetic routes using this compound as a chiral catalyst in asymmetric synthesis, yielding high enantiomeric excess in target compounds used in drug development .

Wirkmechanismus

The mechanism of action of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The Boc group provides stability and protects the nitrogen atoms during synthetic transformations, ensuring the compound’s integrity until it reaches its target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Azabicyclo[3.3.1]nonane Derivatives

Structural and Functional Variations

Table 1: Key Structural and Functional Differences
Compound Name Heteroatoms/Substituents Key Applications/Activities Synthesis Method References
9-Boc-3,7,9-Triazabicyclo[3.3.1]nonane 3 N atoms, Boc at N9 API synthesis, medicinal chemistry Dimerization of α,β-unsaturated carbonyls with alkylamines
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) 2 N atoms at N3 and N7 Nicotinic acetylcholine receptor (nAChR) ligands, antiplatelet agents Double Mannich reaction
9-Azabicyclo[3.3.1]nonane 1 N atom at N9 Cytotoxic agents, dopamine D3 receptor ligands Alkylation of amines
3-Oxa-7,9-diazabicyclo[3.3.1]nonane 2 N atoms, 1 O atom nAChR subtype selectivity, flexible HBA motifs Intramolecular Prins cyclization
9-Selena/Thia/Azabicyclo[3.3.1]nonane S, Se, or N at N9 Anchimeric assistance effects in nucleophilic substitutions Substitution of dichloro derivatives

Structural Rigidity vs. Flexibility

  • This compound: The Boc group introduces steric hindrance, reducing conformational flexibility. Gas-phase studies of similar triazabicyclo derivatives (e.g., trifluoromethylsulfonyl analogs) reveal multiple rotamers, suggesting dynamic behavior in solution .
  • 3-Oxa-7,9-diazabicyclo[3.3.1]nonane: The oxygen atom enhances flexibility, enabling adaptive binding to nAChR subtypes .

Key Research Findings

Receptor Affinity : Bispidine derivatives with carboxamide substituents achieve α4β2 nAChR affinities <10 nM, outperforming 9-azabicyclo analogs .

Synthetic Efficiency : Microwave-assisted dimerization reduces reaction time for triazabicyclo derivatives from hours to minutes .

Substituent Impact : Para-substituted phenyl groups on bispidine enhance α4β2 selectivity, while small alkyl chains increase agonistic activity .

Biologische Aktivität

The compound 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is a derivative of the bicyclic triazabicyclo[3.3.1]nonane scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The triazabicyclo[3.3.1]nonane framework consists of a bicyclic structure with three nitrogen atoms incorporated into the ring system. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that enhances the compound's stability and solubility in biological systems.

Affinity for Receptors

Research shows that derivatives of triazabicyclo[3.3.1]nonane exhibit significant interactions with various receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Compounds based on the triazabicyclo[3.3.1]nonane scaffold have been synthesized and evaluated for their binding affinities to nAChR subtypes, particularly α4β2* and α7*. For instance, certain derivatives have shown nanomolar affinity for α4β2* receptors, indicating potential for neurological applications .
  • Orexin Receptors : The compound has also been investigated as an orexin receptor antagonist, which could have implications for treating sleep disorders and other conditions related to orexinergic dysfunctions .

Antithrombotic Activities

Some studies report that triazabicyclo[3.3.1]nonane derivatives possess antithrombotic properties. These compounds may inhibit platelet aggregation and thrombus formation, making them candidates for cardiovascular therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variability : The introduction of different substituents at specific positions on the bicyclic structure can modulate receptor affinity and selectivity. For example, small alkyl groups tend to enhance agonistic activity at nAChRs, whereas larger aryl groups may shift the activity towards partial agonism or antagonism .
  • Functional Groups : The presence of functional groups such as carboxamides or sulfonamides has been shown to significantly affect binding affinities and selectivity profiles for nAChR subtypes .

Study 1: Evaluation of nAChR Binding

In a study evaluating several triazabicyclo[3.3.1]nonane derivatives for their binding affinity to nAChRs, compounds were tested in radioligand binding assays using membrane fractions from rat forebrains and other tissues. The results indicated that certain derivatives exhibited Ki values in the low nanomolar range for α4β2* receptors, demonstrating their potential as selective ligands .

CompoundKi Value (nM)Receptor Subtype
Compound A45α4β2*
Compound B569α3β4*
Compound C600α7*

Study 2: Antithrombotic Activity Assessment

Another study focused on the antithrombotic effects of selected triazabicyclo[3.3.1]nonane derivatives in vivo using animal models of thrombosis. The results showed a significant reduction in thrombus size compared to controls, suggesting a promising therapeutic avenue for these compounds in managing cardiovascular diseases .

Q & A

Q. What are the established synthetic routes for introducing the Boc protecting group to 3,7,9-triazabicyclo[3.3.1]nonane?

The Boc (tert-butoxycarbonyl) group is typically introduced via a two-step process: (1) deprotonation of the secondary amine using a base like NaH or Et₃N in anhydrous THF, followed by (2) reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Intramolecular cyclization strategies, such as trifluoroacetic acid (TFA)-catalyzed N-cyclization of amine diols, are often employed to form the bicyclic scaffold prior to Boc protection . Yield optimization requires careful pH control and monitoring by TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane?

  • NMR : ¹H and ¹³C NMR are essential for confirming the Boc group’s presence (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and bicyclic structure symmetry. 2D NMR (COSY, HSQC) resolves overlapping signals in the bridgehead regions .
  • IR : Stretching frequencies for the Boc group (C=O at ~1680–1740 cm⁻¹) and NH (if deprotected) confirm functionalization .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers .

Q. What are common functionalization reactions involving the Boc-protected scaffold?

The Boc group is acid-labile, enabling selective deprotection with TFA or HCl/dioxane for further derivatization. Post-deprotection, the free amine can undergo:

  • Alkylation/Acylation : To introduce substituents for SAR studies.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl halides, leveraging palladium catalysts .
  • Sulfonylation : For enhancing hydrophobicity or binding affinity in drug design .

Q. How is this scaffold utilized in medicinal chemistry?

The rigid bicyclic structure serves as a privileged scaffold for targeting CNS receptors. For example, tricyclic derivatives of 3,7-diazabicyclo[3.3.1]nonane (structurally analogous) exhibit AMPA receptor modulation, validated via electrophysiology and radioligand binding assays . The Boc group enhances solubility during in vitro screening.

Advanced Research Questions

Q. How does conformational flexibility impact the reactivity and biological activity of this compound?

Gas-phase electron diffraction (GED) and DFT studies (e.g., M06-2X/aug-cc-pVTZ) reveal multiple conformers due to puckering of the bicyclic rings and Boc group orientation. For instance, the "1-c-out-2-c-out" conformer dominates in the crystalline phase, while gas-phase equilibria involve mixtures of "c-in" and "c-out" rotamers. These conformers influence steric accessibility in catalytic or receptor-binding applications .

Q. What computational strategies are employed to predict the scaffold’s binding modes with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations are used to model interactions with targets like the AMPA receptor. Key parameters include:

  • Hydrogen Bonding : Between the Boc carbonyl and receptor residues.
  • Van der Waals Contacts : From the bicyclic core to hydrophobic pockets. Validation involves comparing computed binding energies (MM/GBSA) with experimental IC₅₀ values from patch-clamp assays .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Discrepancies often arise from conformational heterogeneity or assay conditions. Mitigation strategies include:

  • Conformational Sampling : Use enhanced-sampling MD to identify bioactive conformers.
  • Orthogonal Assays : Combine radioligand displacement (e.g., [³H]CNQX for AMPA receptors) with functional assays (e.g., calcium flux).
  • Stereochemical Analysis : Chiral HPLC to isolate enantiomers and test activity separately .

Q. What methodologies resolve challenges in synthesizing enantiopure derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during asymmetric alkylation.
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru) for racemization-prone intermediates.
  • Crystallization-Induced Diastereomer Separation : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane
Reactant of Route 2
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.